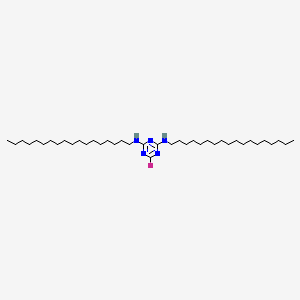
6-Fluoro-N~2~,N~4~-dioctadecyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-N~2~,N~4~-dioctadecyl-1,3,5-triazine-2,4-diamine is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom and two octadecyl groups attached to the triazine ring. The triazine core is known for its stability and versatility, making it a valuable scaffold in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N~2~,N~4~-dioctadecyl-1,3,5-triazine-2,4-diamine typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide For instance, the reaction of cyanuric chloride with octadecylamine and a fluorinating agent under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale trimerization processes followed by sequential nucleophilic substitutions. The use of microwave-assisted synthesis can enhance reaction efficiency and yield . Additionally, the purification of the final product is crucial to ensure its quality and applicability in various fields.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-N~2~,N~4~-dioctadecyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and octadecyl groups can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkylamines, thiols, and alcohols can be used under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can have different functional groups replacing the fluorine atom or octadecyl groups .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-N~2~,N~4~-dioctadecyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cells.
Medicine: Explored for its role in drug development, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of herbicides, UV absorbers, and polymer stabilizers.
Wirkmechanismus
The mechanism of action of 6-Fluoro-N~2~,N~4~-dioctadecyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways . The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,N~2~-Diaryl-1,3,5-triazine-2,4-diamines: Known for their antiproliferative activity against cancer cells.
1,3,5-Triazine-2,4,6-triamine (Melamine): Widely used in the production of plastics and resins.
Cyanuric Acid: Used in swimming pool maintenance and as a precursor for herbicides.
Uniqueness
6-Fluoro-N~2~,N~4~-dioctadecyl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of a fluorine atom and long alkyl chains, which enhance its stability and lipophilicity. This makes it particularly valuable in applications requiring durable and hydrophobic materials .
Eigenschaften
CAS-Nummer |
91777-63-8 |
|---|---|
Molekularformel |
C39H76FN5 |
Molekulargewicht |
634.1 g/mol |
IUPAC-Name |
6-fluoro-2-N,4-N-dioctadecyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C39H76FN5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-43-37(40)44-39(45-38)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H2,41,42,43,44,45) |
InChI-Schlüssel |
JFNQENFKHRYOKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC1=NC(=NC(=N1)F)NCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


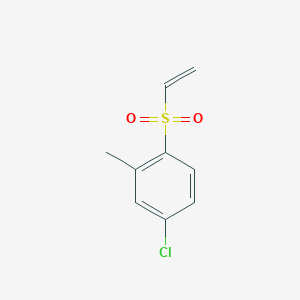
![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)
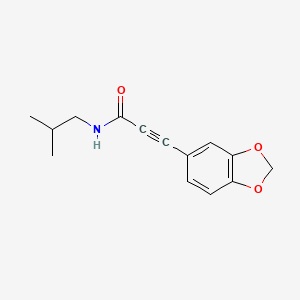
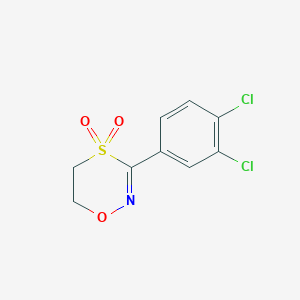
![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
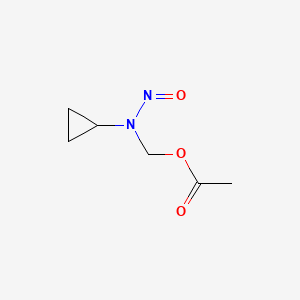
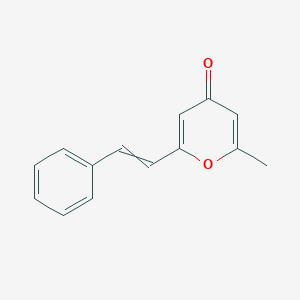
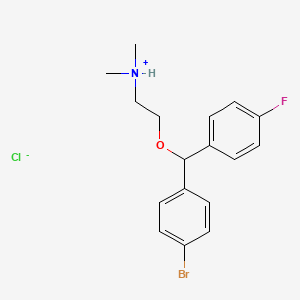
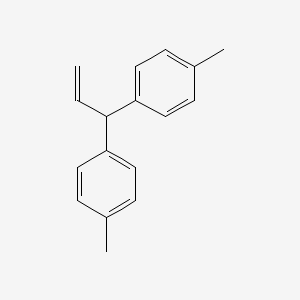
![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)
![N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea](/img/structure/B14347052.png)
![3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14347066.png)
